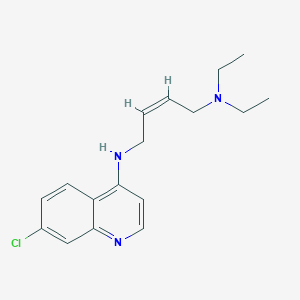
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline typically involves multi-step organic reactions. One common method includes the reaction of 7-chloroquinoline with 4-(diethylamino)-2-butenylamine under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired cis-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another quinoline derivative with antiprotozoal activity.
Primaquine: Used in the treatment of malaria, sharing structural similarities.
Uniqueness
cis-7-Chloro-4-((4-(diethylamino)-2-butenyl)amino)quinoline is unique due to its specific substitution pattern and the presence of the diethylamino group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
21373-57-9 |
|---|---|
Molecular Formula |
C17H22ClN3 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(Z)-N-(7-chloroquinolin-4-yl)-N',N'-diethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C17H22ClN3/c1-3-21(4-2)12-6-5-10-19-16-9-11-20-17-13-14(18)7-8-15(16)17/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,19,20)/b6-5- |
InChI Key |
CWZNUAFSOAIDFD-WAYWQWQTSA-N |
Isomeric SMILES |
CCN(CC)C/C=C\CNC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES |
CCN(CC)CC=CCNC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


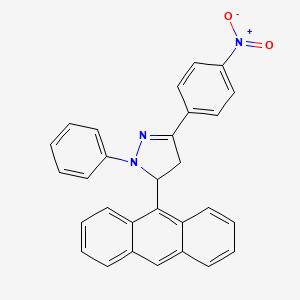
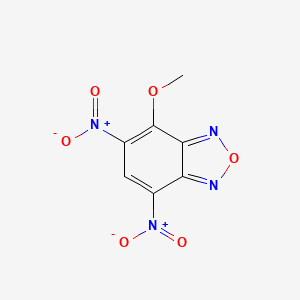
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

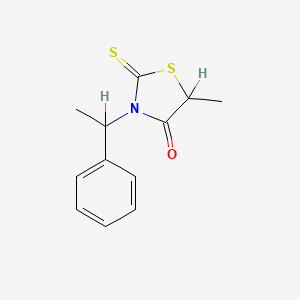


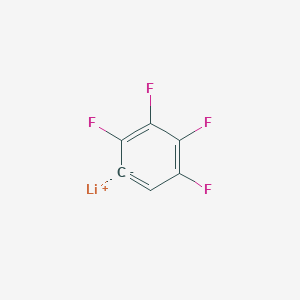
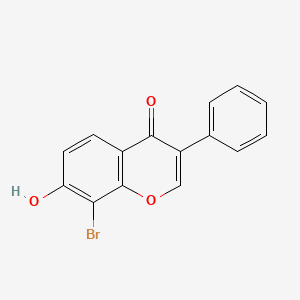
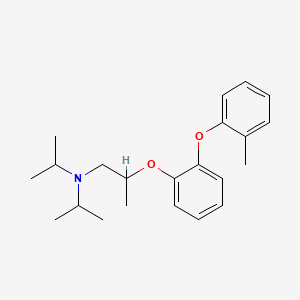
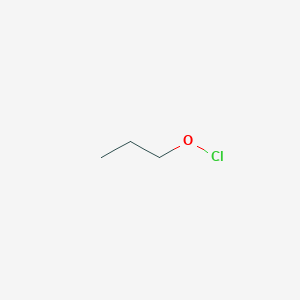
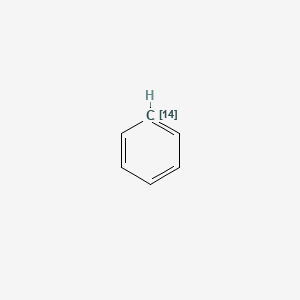

![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
